molecular formula C24H19ClN2O4 B2698841 (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327176-07-7

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2698841
CAS No.: 1327176-07-7
M. Wt: 434.88
InChI Key: VAFDUNOEYOQXEE-PNHLSOANSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative recognized in research for its potential as a kinase inhibitor. Its molecular structure is designed to competitively bind to the ATP-binding site of specific protein kinases, thereby modulating key cellular signaling pathways. This compound is of significant interest in the field of oncology research, where it has been investigated for its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. The chromene scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers are exploring this specific carboxamide derivative to understand its selectivity profile and mechanism of action against a range of kinase targets , which could provide valuable insights for the development of novel targeted therapeutics. Its primary research value lies in its utility as a chemical probe to dissect the role of specific kinases in disease pathogenesis, particularly within signal transduction networks that drive tumor growth and survival. All studies must be conducted in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-29-21-12-11-18(14-22(21)30-2)27-24-19(13-15-5-3-4-6-20(15)31-24)23(28)26-17-9-7-16(25)8-10-17/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFDUNOEYOQXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are common reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound under discussion may share these properties due to its structural similarities to known anticancer agents .

Antioxidant Properties

Compounds with chromene structures are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Preliminary studies suggest that (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide may possess such properties, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies have indicated that chromene derivatives can inhibit inflammatory mediators, which suggests that this compound could be explored for its anti-inflammatory effects in conditions such as arthritis or cardiovascular diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core : The initial step usually involves the condensation of appropriate phenolic precursors.
  • Introduction of the Imino Group : The imino functionality can be introduced through reaction with suitable amines.
  • Final Modifications : Subsequent reactions may include acylation or alkylation to achieve the final carboxamide structure.

These synthetic pathways are critical for optimizing yield and purity for further biological evaluations .

Case Study 1: Anticancer Evaluation

A study focusing on a related chromene derivative demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that this compound may exhibit similar effects .

Case Study 2: Antioxidant Activity Assessment

In vitro assays have been conducted to evaluate the antioxidant capacity of chromene derivatives. Results indicated a notable reduction in reactive oxygen species (ROS) levels when treated with these compounds, supporting their potential use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism by which (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s imino and amide substituents differentiate it from related chromene derivatives. Key comparisons include:

Compound Name (Reference) Imino Substituent Amide Substituent Key Structural Features
Target Compound 3,4-Dimethoxyphenyl 4-Chlorophenyl Electron-donating (OCH₃) and withdrawing (Cl) groups
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None (oxo group) 4-Sulfamoylphenyl Sulfamoyl group enhances hydrophilicity
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Chloro-2-fluorophenyl 4-Chlorophenyl Halogen-rich (Cl, F) for increased lipophilicity
N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl Acetyl Acetyl group may reduce metabolic degradation

Key Observations :

  • In contrast, halogenated analogues (e.g., 5-chloro-2-fluorophenyl in ) exhibit electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
  • Amide Modifications : The 4-chlorophenyl amide in the target compound contrasts with sulfamoyl () or acetylated () variants. Sulfamoyl groups improve water solubility, while acetyl groups may alter pharmacokinetic profiles .

Key Observations :

  • High yields (94–95%) are achievable via diazonium salt coupling (e.g., compounds 13a–b in ), suggesting efficient routes for introducing aryl hydrazine groups.
  • The target compound’s synthesis may parallel ’s methods, utilizing acetic acid/sodium acetate for cyclization, though exact conditions are unspecified .

Physicochemical Properties

Spectroscopic Data :

  • IR Spectroscopy: The target compound’s imino (C=N) stretch is expected near 1600–1660 cm⁻¹, comparable to compound 13b (1662 cm⁻¹, C=O) .
  • ¹H-NMR : Methoxy protons in the 3,4-dimethoxyphenyl group would resonate at δ ~3.8–3.9 ppm, as seen in Rip-B (δ 3.77 ppm for OCH₃) .

Thermal Stability :

  • Melting points for chromene derivatives range widely: 274–288°C for hydrazinylidene compounds , versus 90°C for Rip-B (non-chromene benzamide) . The target compound’s stability likely exceeds Rip-B due to its rigid chromene core.

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS Number: 1327176-07-7) belongs to a class of chromene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C24_{24}H19_{19}ClN2_2O4_4
  • Molecular Weight : 434.9 g/mol
  • Structure : The compound features a chromene core with a carboxamide functional group and substituted phenyl groups.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity.

StudyMicroorganism TestedResult
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate antibacterial activity

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Mechanism of Action :

  • Inhibition of COX enzymes
  • Modulation of NF-kB signaling pathway

Anticancer Activity

Chromene derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Cancer Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

A study highlighted that derivatives similar to this compound showed significant cytotoxic effects against several cancer cell lines, suggesting that the structural features contribute to their efficacy in cancer treatment .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent study evaluated the effects of various chromene derivatives on breast cancer cells, revealing that this compound exhibited potent activity with an IC50 value significantly lower than standard chemotherapeutics .
  • Anti-inflammatory Effects in Animal Models :
    • In vivo studies demonstrated that administration of the compound resulted in reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic pathways for producing (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of substituted benzaldehyde derivatives with malononitrile or ethyl acetoacetate to form the chromene backbone .

Imine Formation : Condensation of the chromene intermediate with 3,4-dimethoxyaniline under reflux in ethanol or THF, often catalyzed by acetic acid .

Amidation : Reaction with 4-chlorophenyl isocyanate or carbodiimide coupling agents to introduce the carboxamide group .
Key Considerations : Use anhydrous conditions for imine stability, and monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .

Q. How can structural confirmation be achieved for this compound?

  • Analytical Techniques :
  • NMR Spectroscopy :
  • ¹H NMR : Look for imine proton (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
  • ¹³C NMR : Carboxamide carbonyl (δ ~168 ppm), imine carbon (δ ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated m/z: ~463.12) .
  • X-ray Crystallography : Resolve Z-configuration at the imine bond and planarity of the chromene core .

Q. What are the preliminary biological screening protocols for this compound?

  • In Vitro Assays :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .
  • Dose Range : 1–100 µM, with solvent controls (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Optimization Strategies :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for imine condensation to enhance reaction kinetics .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
  • Temperature Control : Maintain 60–70°C during amidation to prevent carboxamide hydrolysis .
    • Data-Driven Adjustments : Compare yields via HPLC (C18 column, acetonitrile:water gradient) and adjust stoichiometry (e.g., 1.2:1 amine:chromene ratio) .

Q. How to resolve contradictions in reported biological activity data for chromene derivatives?

  • Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:
  • Cell Line Variability : Test across multiple lines (e.g., A549 vs. HepG2) .
  • Assay Conditions : Standardize incubation time (48 vs. 72 hours) and serum concentration .
  • Structural Confirmation : Re-validate compound purity via HPLC (>95%) and NMR to exclude degradants .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

  • In Silico Approaches :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using CoMFA/CoMSIA .
  • ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., logP ~3.2, high GI absorption) .

Methodological Challenges & Solutions

Q. What strategies address low solubility in biological assays?

  • Approaches :
  • Co-Solvents : Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group for transient solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Q. How to validate target engagement in cellular models?

  • Experimental Workflow :

Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

CRISPR Knockout : Validate activity in target-deficient cell lines .

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